Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with ethyl, methyl, and carboxylate groups, making it a versatile molecule in chemical synthesis and research .
Mechanism of Action
Target of Action
Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It’s worth noting that thiazole compounds may have an irritating effect on the eyes, skin, and respiratory tract, and should be handled with appropriate protective measures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and biocides
Comparison with Similar Compounds
2,5-Dimethylthiazole: Lacks the ethyl carboxylate group, making it less versatile in certain chemical reactions.
Ethyl 2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2,4-Dimethylthiazole: Another thiazole derivative with different substitution, affecting its chemical and biological properties
Uniqueness: Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROUBISNMOASW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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